molecular formula C7H6ClF3N2O2 B2367146 methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856100-04-3

methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2367146
CAS No.: 1856100-04-3
M. Wt: 242.58
InChI Key: MOXSDVMKXUFWNF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H6ClF3N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

The presence of the trifluoroethyl group in this compound makes it unique, as this group can enhance the compound’s stability and lipophilicity, potentially improving its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

methyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSDVMKXUFWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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